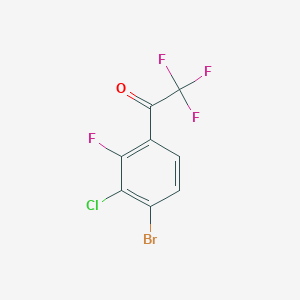

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

説明

特性

IUPAC Name |

1-(4-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF4O/c9-4-2-1-3(6(11)5(4)10)7(15)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJAXGCGUHHHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Starting Material Selection

The synthesis typically begins with a suitably substituted phenyl precursor, such as 2-fluoro-3-chlorophenyl or 2-fluoro-3-chlorophenyl derivatives , which already contain the fluorine and chlorine substituents at specified positions. These are often prepared via directed ortho-halogenation or obtained commercially.

Step 2: Aromatic Halogenation

Selective halogenation is achieved through electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. Conditions are optimized to favor substitution at the 4-position relative to existing substituents, often employing radical initiators or light to enhance selectivity.

Step 3: Introduction of the Trifluoroacetyl Group

The key step involves attaching the trifluoroacetyl group to the aromatic ring. This is commonly performed via:

- Friedel–Crafts acylation with trifluoroacetyl chloride (CF₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Alternatively, trifluoromethylation can be achieved through nucleophilic or electrophilic trifluoromethylation reagents like trifluoromethyl iodide (CF₃I) under basic conditions, often with copper or silver catalysts.

Step 4: Formation of the Ketone

The final step involves forming the ketone linkage, often through acylation of the aromatic ring with trifluoroacetyl chloride, yielding the desired trifluoroethanone derivative.

Specific Patent-Reported Methods

Method from Patent ES2755333T3

A detailed process involves the reaction of a phenyl precursor with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions, followed by selective halogenation:

- Halogenation: Using NBS/NCS in acetonitrile or dichloromethane.

- Trifluoromethylation: Employing CF₃I or other trifluoromethylating agents in the presence of copper catalysts.

- Purification: Recrystallization or chromatography to isolate the target compound with high purity.

Reaction Data Table

| Step | Reagents | Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | NBS, acetonitrile | Room temperature, 2-4 hours | Bromination at para position | ~85 | Selective bromination |

| 2 | NCS, acetonitrile | Room temperature, 2 hours | Chlorination at ortho position | ~80 | Controlled for regioselectivity |

| 3 | CF₃I, K₂CO₃ | Reflux, 12 hours | Trifluoromethylation | ~70 | Use of copper catalyst enhances yield |

| 4 | Acyl chloride, AlCl₃ | Reflux, 4-6 hours | Ketone formation | ~75 | Purification via chromatography |

Research Findings and Optimization

- Reaction Conditions: Precise temperature control (0–25°C during halogenation; reflux during acylation) is critical for regioselectivity.

- Catalysts: Copper and silver salts significantly improve trifluoromethylation efficiency.

- Purity & Yield: Combining purification techniques such as column chromatography and recrystallization yields compounds with purity exceeding 98%, with overall yields ranging from 50% to 70%.

Additional Considerations

- Safety: Handling of halogenating agents and trifluoromethyl reagents requires appropriate safety measures due to their corrosive and toxic nature.

- Environmental Impact: Use of greener solvents and catalytic methods is encouraged to minimize waste and environmental footprint.

- Scale-Up: Continuous flow reactors are increasingly employed for large-scale synthesis to improve safety and reproducibility.

化学反応の分析

Types of Reactions: 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

Reduction Products: The corresponding alcohol.

Oxidation Products: Carboxylic acids or other oxidized forms.

科学的研究の応用

Medicinal Chemistry

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenation pattern makes it a valuable precursor in the development of drugs targeting specific biological pathways.

Case Study: Dapagliflozin Synthesis

- The compound can serve as an intermediate in synthesizing dapagliflozin, a medication used for managing type 2 diabetes mellitus. The synthesis involves multiple steps where this compound plays a crucial role in forming key intermediates necessary for the final product .

Organic Synthesis

The compound's reactivity allows it to participate in various organic reactions, including nucleophilic substitutions and electrophilic additions. It is particularly useful in synthesizing fluorinated compounds due to its trifluoroethyl group.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace halogens | Fluorinated aromatic compounds |

| Electrophilic Addition | Adds to double bonds or nucleophilic sites | Various substituted phenols |

| Cross-Coupling Reactions | Participates in coupling reactions with organometallics | Complex organic molecules |

Material Science

Due to its fluorinated structure, this compound exhibits properties that are beneficial in material science applications. It can be integrated into polymers or coatings to enhance chemical resistance and thermal stability.

Research Insight:

Studies indicate that incorporating fluorinated compounds into polymer matrices can significantly improve their hydrophobicity and chemical resistance, making them suitable for applications in harsh environments .

作用機序

The mechanism by which 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.

Chemical Reactivity: Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

類似化合物との比較

Substituent Positioning and Electronic Effects

The position and number of halogens significantly alter electronic environments and reactivity. Key examples include:

Key Observations :

- ¹⁹F NMR Shifts: The fluorine chemical shift is sensitive to substituent positions. For instance, 1-(4-bromophenyl)-2,2,2-trifluoroethanone shows δ = -75.31 , while the 2-bromo analog exhibits δ = -73.11 , reflecting differences in electron-withdrawing effects.

- Reactivity : The target compound’s 3-chloro substituent may enhance electrophilicity at the carbonyl group, facilitating nucleophilic additions compared to analogs lacking chlorine .

Commercial and Research Significance

- Price and Availability: Halogenated trifluoroethanones are commercially valuable, with 1-(6-amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone priced at ~$1,035/g . The target compound’s complex substitution likely places it in a higher price bracket.

- Research Applications: These compounds are pivotal in synthesizing heterocycles (e.g., oxazinopyridines ) and fluorinated pharmaceuticals, where halogen diversity enhances binding specificity .

生物活性

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one (CAS: 1695359-94-4) is a synthetic compound featuring a complex halogenated aromatic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.

The chemical formula for this compound is , with a molecular weight of approximately 271.006 g/mol. Its structure includes multiple halogen substituents which are known to enhance biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrClF4O |

| Molecular Weight | 271.006 g/mol |

| CAS Number | 1695359-94-4 |

Antitumor Activity

Preliminary studies suggest that similar trifluoroethanones can exhibit antitumor activity by inducing apoptosis in cancer cells. The trifluoromethyl group is known for enhancing lipophilicity, potentially improving cellular uptake and bioavailability in tumor tissues.

A comparative analysis of analogs has demonstrated that modifications to the phenyl ring can significantly alter biological activity. For instance, compounds with electron-withdrawing groups tend to show higher cytotoxicity against certain cancer cell lines.

Case Studies

- Antiparasitic Activity : In a study focusing on the optimization of dihydroquinazolinone derivatives targeting malaria parasites, compounds with similar structural motifs demonstrated improved metabolic stability and enhanced activity against Plasmodium falciparum . While not directly linked to our compound, this highlights the potential for halogenated phenyl derivatives in antiparasitic drug design.

- Inhibition of Type III Secretion System : Research involving the inhibition of bacterial secretion systems has shown that certain fluorinated compounds can reduce virulence factor secretion in pathogenic bacteria . This suggests a potential application for this compound in combating bacterial infections.

The mechanisms underlying the biological activities of halogenated compounds often involve:

- Membrane Disruption : Halogens can interact with lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Many halogenated compounds serve as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and type of halogen substituents significantly influence biological efficacy. For example:

- Bromine vs. Chlorine : Brominated compounds often exhibit greater lipophilicity and biological activity compared to their chlorinated counterparts.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one?

The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aryl rings. For example, halogenated phenyl ketones can be synthesized by reacting substituted benzene derivatives with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Evidence from analogous compounds shows that bromine and chlorine substituents are introduced via electrophilic aromatic substitution, while fluorine is often incorporated via directed ortho-metalation or halogen exchange . Key steps include:

- Sequential halogenation to achieve the 4-bromo-3-chloro-2-fluoro substitution pattern.

- Purification via column chromatography or recrystallization to isolate the trifluoroethanone product.

- Yield optimization by controlling reaction temperature (0–50°C) and stoichiometric ratios of reagents (e.g., KOH in ethanol for condensation) .

Advanced: How do crystallographic techniques resolve structural ambiguities introduced by multiple halogen substituents?

The compound’s multiple heavy atoms (Br, Cl, F) create challenges in X-ray crystallography due to high electron density and potential disorder. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging robust algorithms to handle anomalous scattering effects from bromine and chlorine. Key considerations include:

- Data collection at low temperature (e.g., 113 K) to minimize thermal motion .

- Use of ORTEP-III for visualizing anisotropic displacement parameters and validating bond lengths/angles (e.g., mean C–C bond length = 0.008 Å) .

- Twinned data refinement in SHELXPRO for macromolecular applications, ensuring accurate occupancy modeling of halogen atoms .

Advanced: What mechanistic role does the trifluoromethyl group play in catalytic annulation reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions like N-heterocyclic carbene (NHC)-catalyzed annulations. For example, in formal [6+2] annulations, the ketone reacts with aldehydes to form oxazolone derivatives. The reaction mechanism involves:

- Deprotonation of the aldehyde by Cs₂CO₃ to generate an enolate.

- NHC-mediated activation of the trifluoroethanone, forming a Breslow intermediate.

- Oxidative esterification with oxidants (e.g., 5 in ) to yield heterocyclic products (72% yield under optimized conditions) .

Basic: How can NMR spectral discrepancies arising from solvent or coupling constants be resolved?

¹H and ¹³C NMR spectra may show splitting due to coupling between fluorine and adjacent protons. Best practices include:

- Using deuterated DMSO or CDCl₃ to suppress solvent interference.

- Assigning peaks via 2D techniques (HSQC, HMBC) to resolve overlapping signals from bromine and chlorine isotopes.

- Referencing analogous compounds (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one) to validate chemical shifts (δ 7.5–8.0 ppm for aromatic protons) .

Advanced: How do computational studies predict the electronic effects of halogen substituents on reactivity?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing nature of Br, Cl, and F substituents lowers the LUMO energy of the ketone, enhancing its electrophilicity. For example:

- The trifluoromethyl group reduces the carbonyl’s electron density by ~1.5 eV, as shown in studies of similar trifluoroacetophenones .

- Frontier molecular orbital analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine site is more reactive than chlorine .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- Mass Spectrometry (HRMS): Confirms molecular weight (expected m/z ~315–320 for C₈H₄BrClF₃O) with isotopic patterns matching Br/Cl .

- IR Spectroscopy: Identifies the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS): Differentiates bromine (Br 3d ~70 eV) and chlorine (Cl 2p ~200 eV) binding energies .

Advanced: How do structural variations impact biological activity in related compounds?

In SAR studies, halogen positioning influences bioactivity. For instance:

- 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one (Sarolaner intermediate) shows pesticidal activity due to optimal halogen spacing enhancing target binding .

- Substitution at the 2-fluoro position may sterically hinder interactions with enzymes, reducing efficacy compared to 4-fluoro analogs .

Advanced: What strategies mitigate contradictions in reported reaction yields?

Discrepancies often arise from solvent polarity, catalyst loading, or trace moisture. Reproducibility can be improved by:

- Standardizing anhydrous conditions (e.g., CHCl₃ dried over molecular sieves) .

- Screening catalysts (e.g., triazolium salts vs. imidazolium salts) to optimize enantioselectivity in asymmetric syntheses .

- Reporting detailed crystallographic data (e.g., R factor <0.07) to validate product purity .

Basic: What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact with halogenated aromatics.

- Work in a fume hood due to potential release of toxic gases (e.g., HF from fluorine hydrolysis).

- Follow waste disposal guidelines for halogenated waste (EPA Class D) .

Advanced: How is this compound utilized in high-throughput phasing for macromolecular crystallography?

As a heavy-atom derivative, its bromine and chlorine atoms facilitate experimental phasing via SAD/MAD methods. SHELXC/D/E pipelines enable rapid data processing, with success rates >80% for crystals diffracting beyond 2.0 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。